2-Amino-1-(pyridin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features an amino group (NH₂) attached to a pyridine ring, along with a hydroxyl group (OH) on the adjacent carbon.
- This compound is used in various scientific applications due to its unique structure and properties.
2-Amino-1-(pyridin-2-yl)propan-1-ol: is a chemical compound with the empirical formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 2-aminopropan-1-ol with pyridine under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) with a base (e.g., sodium hydroxide) as a catalyst.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Used in the preparation of other compounds.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular receptors, enzymes, or other biomolecules, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other amino alcohols or pyridine derivatives.
Uniqueness: Its combination of an amino group, pyridine ring, and hydroxyl group sets it apart.
Remember that while this compound has potential, further research and exploration are essential to fully understand its properties and applications.
Eigenschaften
Molekularformel |
C8H12N2O |
---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-amino-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8(11)7-4-2-3-5-10-7/h2-6,8,11H,9H2,1H3 |
InChI-Schlüssel |
AFLMCYTVJYGOEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=N1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.